tert-Butyl (2-(pyrimidin-2-ylamino)ethyl)carbamate
Overview
Description
“tert-Butyl (2-(pyrimidin-2-ylamino)ethyl)carbamate” is a chemical compound with the molecular formula C11H18N4O2 . Its average mass is 238.286 Da and its monoisotopic mass is 238.142975 Da . It is also known by its IUPAC name, "2-Methyl-2-propanyl [2- (2-pyrimidinylamino)ethyl]carbamate" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring attached to an ethyl group, which is further attached to a carbamate group . The carbamate group is composed of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom .Physical And Chemical Properties Analysis
“this compound” has a density of 1.2±0.0 g/cm3 . Its boiling point, vapour pressure, and enthalpy of vaporization are not specified . The compound has a molar refractivity of 65.2±0.0 cm3, and its index of refraction is 1.543 . It has 6 H-bond acceptors, 2 H-bond donors, and 5 freely rotating bonds . Its polar surface area is 76 Å2, and its molar volume is 206.7±0.0 cm3 .Scientific Research Applications
Antinociceptive and Anti-inflammatory Activities
A series of 2-aminopyrimidines, including compounds related to tert-Butyl (2-(pyrimidin-2-ylamino)ethyl)carbamate, were synthesized as ligands for the histamine H4 receptor. These compounds demonstrated potential anti-inflammatory and antinociceptive activities in animal models, supporting the therapeutic potential of H4R antagonists in managing pain and inflammation (Altenbach et al., 2008).
Synthetic Methodology Development
Research has also focused on developing efficient synthetic methods for compounds related to this compound. One study described a rapid synthetic route for an important intermediate used in producing biologically active compounds like omisertinib (AZD9291), demonstrating the compound's significance in pharmaceutical synthesis (Zhao et al., 2017).
properties
IUPAC Name |
tert-butyl N-[2-(pyrimidin-2-ylamino)ethyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)15-8-7-14-9-12-5-4-6-13-9/h4-6H,7-8H2,1-3H3,(H,15,16)(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFPVLOLPHPRCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1=NC=CC=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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